molecular formula C17H14N2O3 B14580677 3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-63-7

3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole

Cat. No.: B14580677
CAS No.: 61191-63-7
M. Wt: 294.30 g/mol
InChI Key: WVFDHRHZKJTIND-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a tetrahydronaphthalene moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC (tosylmethyl isocyanide) is also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its specific combination of a nitrophenyl group and a tetrahydronaphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61191-63-7

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-(4-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C17H14N2O3/c20-19(21)13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)22-18-16/h1-6,8-9,15,17H,7,10H2

InChI Key

WVFDHRHZKJTIND-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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